molecular formula C9H11NS B2636093 3-methyl-3,4-dihydro-2H-1,4-benzothiazine CAS No. 87012-20-2

3-methyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2636093
CAS No.: 87012-20-2
M. Wt: 165.25
InChI Key: OFUZAVQYAIEYET-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The molecular formula of this compound is C9H11NS, and it has a molecular weight of 165.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazine derivatives. These products can exhibit different biological activities and properties .

Scientific Research Applications

3-methyl-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZAVQYAIEYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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